rac-(3R,5R)-3-amino-5-tert-butylpyrrolidin-2-one hydrochloride, cis
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Overview
Description
rac-(3R,5R)-3-amino-5-tert-butylpyrrolidin-2-one hydrochloride, cis is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structural features, including a pyrrolidinone ring and a tert-butyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,5R)-3-amino-5-tert-butylpyrrolidin-2-one hydrochloride, cis typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a γ-lactam.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
Amination: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amines as nucleophiles.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound typically employs continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,5R)-3-amino-5-tert-butylpyrrolidin-2-one hydrochloride, cis undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidinones.
Scientific Research Applications
rac-(3R,5R)-3-amino-5-tert-butylpyrrolidin-2-one hydrochloride, cis has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(3R,5R)-3-amino-5-tert-butylpyrrolidin-2-one hydrochloride, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biochemical pathways, depending on the nature of the target and the specific application.
Comparison with Similar Compounds
Similar Compounds
rac-(3R,5R)-5-ethylmorpholine-3-carboxylic acid hydrochloride, cis: Another chiral compound with a similar pyrrolidinone ring structure but with an ethyl group instead of a tert-butyl group.
tert-Butyl esters: Compounds containing the tert-butyl group, widely used in organic synthesis for their stability and reactivity.
Uniqueness
rac-(3R,5R)-3-amino-5-tert-butylpyrrolidin-2-one hydrochloride, cis is unique due to its specific combination of a pyrrolidinone ring, an amino group, and a tert-butyl group. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
2260936-83-0 |
---|---|
Molecular Formula |
C8H17ClN2O |
Molecular Weight |
192.7 |
Purity |
95 |
Origin of Product |
United States |
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